6-プレニル化フラボン

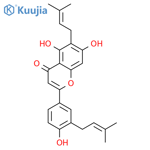

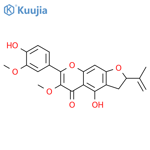

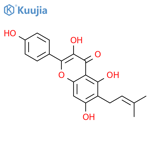

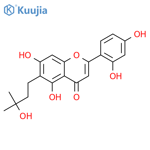

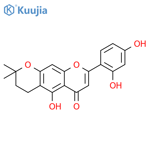

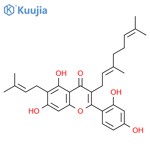

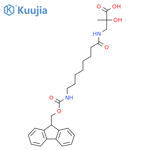

6-Prenylated Flavones are a class of natural products derived from the flavone skeleton, characterized by a prenyl group attached at position 6. These compounds exhibit diverse bioactivities including antioxidant, anti-inflammatory, and anticancer properties due to their structural features. Structurally, 6-prenylated flavones consist of a 3-hydroxyflavone core with a prenyl moiety attached via the C-6 position. The prenylation significantly influences their pharmacological activities, as it can modulate the lipophilicity and stability of these compounds.

These bioactive molecules are widely found in various plants such as Ginkgo biloba, Euonymus alatus, and Echinacea purpurea. In recent years, extensive research has focused on understanding their mechanisms of action, particularly in cancer therapy where they show promise as potential therapeutic agents due to their ability to induce apoptosis and inhibit tumor growth.

The development of 6-prenylated flavones for pharmaceutical applications requires careful consideration of their extraction methods, purification techniques, and chemical synthesis strategies. Their application ranges from traditional medicine to modern drug discovery, highlighting the importance of these compounds in the field of natural product chemistry.

関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

推奨される供給者

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品